
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a synthetic compound with potential applications in various fields of scientific research. This complex organic molecule features a bromine atom attached to a benzamide structure, along with dihydroisoquinoline and dimethylamino phenyl groups. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide involves multiple steps, starting from readily available starting materials:
Formation of Dihydroisoquinoline Intermediate: : The initial step involves the synthesis of the dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Bromine Atom: : The bromine atom can be introduced via a bromination reaction using bromine (Br₂) or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Benzamide Structure: : The final step involves the coupling of the dihydroisoquinoline intermediate with a benzoyl chloride derivative, in the presence of a base to form the benzamide structure.
Industrial Production Methods
For industrial-scale production, optimization of the synthetic route is crucial. This may involve the use of more scalable and cost-effective reagents, as well as optimization of reaction conditions to improve yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the amine or phenyl groups, using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can target the carbonyl group in the benzamide structure, potentially using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Substitution reactions, particularly electrophilic or nucleophilic aromatic substitutions, can occur at the benzene ring or the bromine atom, using reagents like sodium methoxide (NaOCH₃) or thiols.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂
Reducing Agents: : LiAlH₄, sodium borohydride (NaBH₄)
Bases and Nucleophiles: : NaOCH₃, thiols
Major Products
Oxidation: : Products may include oxidized derivatives of the original compound, such as quinones or nitro compounds.
Reduction: : Reduced derivatives, such as alcohols or amines.
Substitution: : Substituted benzamides with different functional groups attached to the benzene ring.
科学研究应用
Chemistry
Reaction Mechanism Studies: : Used as a model compound to study various organic reactions and mechanisms.
Catalyst Development: : Employed in the development and testing of new catalytic systems.
Biology
Biochemical Assays: : Utilized in assays to investigate enzyme activities or receptor binding.
Cell Culture Studies: : Studied for its effects on cellular processes and signaling pathways.
Medicine
Drug Development: : Explored as a potential lead compound for the development of new therapeutics, particularly for its activity against specific biological targets.
Industry
Material Science: : Investigated for its potential use in the synthesis of advanced materials with unique properties.
作用机制
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or DNA/RNA sequences.
Pathways Involved: : It could influence signaling pathways, such as those involved in cell growth, apoptosis, or immune response.
相似化合物的比较
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide: : Similar structure but lacking the bromine atom.
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide: : Chlorine atom instead of bromine.
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)benzamide: : Lacking the dimethylamino group.
Uniqueness
The presence of both the bromine atom and the dimethylamino phenyl group sets 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide apart from its analogs, potentially leading to unique chemical properties and biological activities.
This compound is a versatile compound with diverse applications and unique properties, making it a valuable subject of study in various scientific fields. Whether it's in synthetic chemistry, biological research, or potential therapeutic development, this compound holds significant promise.
属性
IUPAC Name |
2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN3O/c1-29(2)22-13-11-20(12-14-22)25(17-28-26(31)23-9-5-6-10-24(23)27)30-16-15-19-7-3-4-8-21(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYGDHCDOAYILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
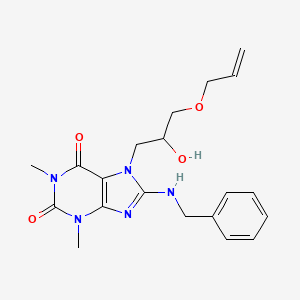
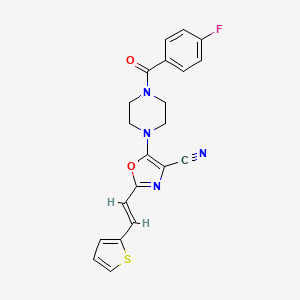
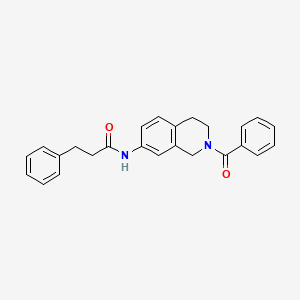
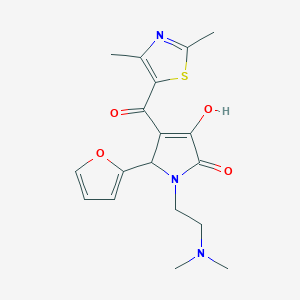
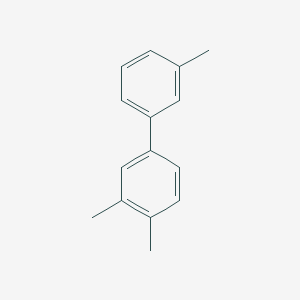
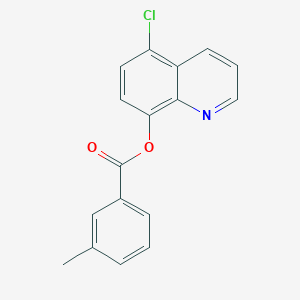
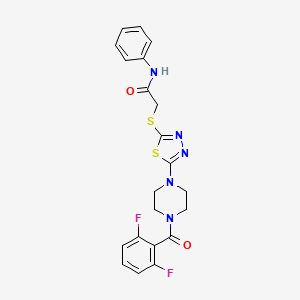
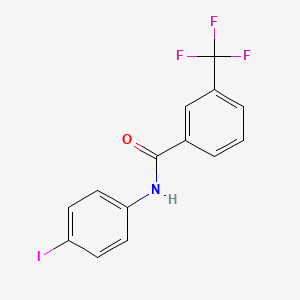
![2-{[2-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B2421887.png)
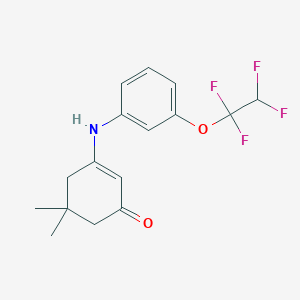
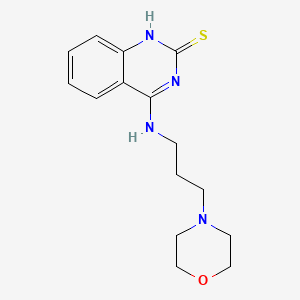
![N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2421891.png)
![(2E)-N-[(2,5-dimethylfuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2421893.png)
![3-methyl-7-{2-methyl-3-[3-methyl-2,6-dioxo-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purin-7-yl]propyl}-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2421895.png)
